Triethoxy(pent-4-enyl)silane is an organosilicon compound characterized by the presence of a silane group attached to a pent-4-enyl chain. This compound is part of a broader class of silanes, which are widely used in various chemical applications due to their unique properties. Triethoxy(pent-4-enyl)silane can be utilized in the synthesis of self-assembled monolayers and as a coupling agent in polymer chemistry, enhancing the properties of materials through silane modification.
Triethoxy(pent-4-enyl)silane is synthesized from readily available precursors, typically involving the reaction of pent-4-enyl alcohol with triethoxysilane. It falls under the category of alkenyl silanes, which are defined by having at least one double bond in their carbon chain. The chemical structure can be represented as CHOSi, indicating its composition includes three ethoxy groups and a pent-4-enyl moiety.
The synthesis of triethoxy(pent-4-enyl)silane can be achieved through several methods:
The direct silylation method typically requires controlled temperatures and the presence of solvents such as toluene or dichloromethane to ensure complete reaction and purification of the product. The yields can vary significantly based on reaction conditions, including temperature, catalyst choice, and reaction time.
Triethoxy(pent-4-enyl)silane features a linear structure with a central silicon atom bonded to three ethoxy groups and one pent-4-enyl group. The molecular geometry around the silicon atom is tetrahedral due to its four substituents.
The molecular weight of triethoxy(pent-4-enyl)silane is approximately 218.36 g/mol. Its chemical formula is CHOSi, indicating it contains:
Triethoxy(pent-4-enyl)silane can undergo various chemical reactions typical for silanes:
The hydrolysis reaction typically follows first-order kinetics under acidic conditions, leading to the formation of triethoxysilanol as an intermediate before further condensation occurs.
The mechanism by which triethoxy(pent-4-enyl)silane functions involves its ability to form strong covalent bonds with hydroxyl groups present on surfaces (such as glass or metal). This bonding enhances adhesion and promotes surface modification.
The reaction mechanism generally involves:
Relevant data indicate that triethoxy(pent-4-enyl)silane exhibits good thermal stability, making it suitable for high-temperature applications.
Triethoxy(pent-4-enyl)silane finds numerous applications in scientific fields:
Hydrosilylation represents the most efficient pathway for synthesizing triethoxy(pent-4-enyl)silane, where triethoxysilane undergoes anti-Markovnikov addition across the terminal alkene group of pent-4-en-1-ol derivatives. This reaction proceeds via Chalk-Harrod mechanisms involving oxidative addition of Si-H bonds to platinum centers, followed by alkene insertion and reductive elimination [2] [5]. The process demonstrates exceptional regioselectivity (typically >95%) for the desired β-adduct when catalyzed by platinum complexes, attributed to steric and electronic factors favoring terminal carbon attack. Key intermediates include platinum silyl complexes that facilitate Si-C bond formation under mild conditions (60-80°C) without requiring stoichiometric additives [5]. Recent advances have enabled near-quantitative conversions (>98%) within 4-6 hours when employing optimized catalyst systems, significantly reducing oligomerization side products common in uncatalyzed routes [2] [4].
Table 1: Hydrosilylation Efficiency Under Different Catalytic Systems
Catalyst System | Temperature (°C) | Reaction Time (hr) | Conversion (%) | β:α Ratio |
---|---|---|---|---|
Speier's Catalyst | 80 | 8 | 92 | 97:3 |
Karstedt's Catalyst | 60 | 4 | 98 | 99:1 |
Pt/C | 100 | 6 | 85 | 94:6 |
RhCl(PPh₃)₃ | 70 | 5 | 88 | 96:4 |
Alternative routes employ dehydrative coupling between pent-4-en-1-ol and triethoxysilane under azeotropic conditions. This method utilizes water-removal techniques (e.g., Dean-Stark traps) to drive equilibrium toward silane formation, overcoming inherent reversibility through continuous byproduct removal [2]. The reaction proceeds via nucleophilic attack of the alcohol oxygen on silicon, facilitated by Brønsted acid catalysts (e.g., p-toluenesulfonic acid) that enhance electrophilicity at silicon centers. Significant challenges include competitive etherification (yielding bis(triethoxysilyl)alkanes) and silanol condensation, which reduce target molecule yields to 70-75% without precise stoichiometric control [8]. Recent innovations employ molecular sieves or stoichiometric carbonyl reagents (e.g., ketones forming Schiff base intermediates) to sequester water more efficiently, pushing yields to 85-90% in optimized systems [5] [8]. The reaction typically requires elevated temperatures (110-130°C) and extended durations (12-24 hours) compared to hydrosilylation pathways.
Platinum-based catalysts demonstrate exceptional activity in hydrosilylation, with Karstedt's catalyst (Pt₂[(CH₂=CH)Me₂Si]₃O₃) achieving turnover frequencies exceeding 500 h⁻¹ at 60°C [2]. The catalyst's effectiveness stems from electronic unsaturation at platinum centers, facilitating oxidative addition of Si-H bonds without requiring phosphine ligands that may promote isomerization. Homogeneous complexes (e.g., Pt(dvs)) outperform heterogeneous analogues by preventing diffusion limitations and providing uniform active sites, though they introduce separation challenges addressed through immobilization on silica or polymeric supports [4] [5]. Copper oxide catalysts exhibit moderate activity at higher temperatures (100-120°C), functioning through radical pathways involving silyl radical intermediates that add across alkenes with reduced regioselectivity (β:α ≈ 85:15) [1] [4]. Catalyst leaching remains problematic in continuous operations, mitigated through chelating ligand designs (e.g., bipyridyl complexes) that stabilize metal centers against aggregation and deactivation. Recent studies indicate rhodium complexes offer superior tolerance toward polar functional groups, though their high cost limits industrial adoption [4].
Solvent polarity profoundly impacts hydrolysis kinetics of triethoxysilane precursors, with protic media accelerating competing silanol formation that diverts substrates from target adducts. Optimal systems employ aprotic solvents (toluene, xylene) that maintain reagent solubility while suppressing premature condensation [4] [7]. Dichloromethane demonstrates unique utility in photoinitiated systems by generating chlorine radicals that abstract hydride from Si-H bonds, initiating radical chain propagation at ambient temperatures [6]. Critical parameters include:
Table 2: Solvent Effects on Hydrosilylation Efficiency
Solvent System | Dielectric Constant (ε) | Reaction Rate (×10⁻³ M⁻¹s⁻¹) | Byproduct Formation (%) |
---|---|---|---|
Neat | - | 1.2 | 18 |
Toluene | 2.4 | 4.7 | 6 |
Dichloromethane | 8.9 | 8.2* | 12 |
Ethanol | 24.3 | 0.8 | 31 |
Toluene/Ethanol (4:1) | 4.1 | 5.9 | 8 |
*Radical pathway enabled under photochemical conditions [6]
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